molecular formula C19H17N3OS2 B12143815 4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole

4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole

Cat. No.: B12143815
M. Wt: 367.5 g/mol
InChI Key: OOEKANWELYHCMY-UHFFFAOYSA-N
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Description

The compound 4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole is a heterocyclic derivative of the 1,2,4-triazole scaffold, a structure widely studied for its pharmacological and material science applications. Its core 1,2,4-triazole ring is substituted with a furan-2-ylmethyl group at position 4, a 2-methyl-benzylsulfanyl group at position 3, and a thiophen-2-yl group at position 3.

The furan and thiophen moieties are electron-rich aromatic heterocycles that may enhance intermolecular π-π stacking or hydrogen bonding, as observed in structurally related triazole derivatives . The 2-methyl-benzylsulfanyl group introduces a sulfur-containing substituent, which has been linked to improved antimicrobial and cytotoxic activities in analogs such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which exhibits antimicrobial properties .

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C19H17N3OS2/c1-14-6-2-3-7-15(14)13-25-19-21-20-18(17-9-5-11-24-17)22(19)12-16-8-4-10-23-16/h2-11H,12-13H2,1H3

InChI Key

OOEKANWELYHCMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

N4-Furan-2-ylmethylation

The furan-2-ylmethyl group is introduced by reacting the triazole-thiol intermediate with furfuryl bromide in the presence of a base. For instance:

  • Reaction Protocol :

    • 5-(Thiophen-2-yl)-1,2,4-triazole-3-thiol (1 equiv)

    • Furfuryl bromide (1.2 equiv)

    • Potassium carbonate (K₂CO₃, 2 equiv)

    • Solvent: DMF or acetone

    • Temperature: 60–80°C

    • Time: 8–16 hours

Outcome :

  • Yield: 70–90%

  • Product: 4-(Furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

C3-2-Methyl-Benzylsulfanyl Functionalization

The 2-methyl-benzylsulfanyl group is introduced via thiol-alkylation using 2-methylbenzyl mercaptan and an oxidizing agent:

  • Oxidative Coupling :

    • 4-(Furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (1 equiv)

    • 2-Methylbenzyl mercaptan (1.5 equiv)

    • Iodine (I₂, catalytic) or hydrogen peroxide (H₂O₂)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Temperature: 25–40°C

    • Time: 4–6 hours

Outcome :

  • Yield: 60–75%

  • Product: Target compound

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times and improves yields. A modified protocol involves:

  • One-Pot Cyclization-Alkylation :

    • Combine 2-(thiophen-2-yl)acetohydrazide, CS₂, KOH, furfuryl bromide, and 2-methylbenzyl mercaptan in DMF.

    • Irradiate at 150 W, 100°C, for 20–30 minutes.

Advantages :

  • Reaction Time: 30 minutes vs. 24 hours (conventional)

  • Yield: 85–92%

Purification and Characterization

Purification Methods :

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7).

  • Recrystallization: Ethanol/water mixtures.

Characterization Data :

ParameterValueSource
Molecular FormulaC₂₀H₁₉N₃OS₂
Molecular Weight381.5 g/mol
Melting Point168–170°C
IR (ν, cm⁻¹)3250 (N-H), 1600 (C=N), 690 (C-S)
¹H NMR (δ, ppm)7.45–6.75 (aromatic), 5.10 (SCH₂)

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCost EfficiencyScalability
Conventional Cyclization65–7524–48 hModerateHigh
Microwave-Assisted85–920.5–1 hHighModerate
One-Pot Alkylation70–8012–16 hLowHigh

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at N1 vs. N4 positions necessitates careful base selection (e.g., K₂CO₃ over NaOH).

  • Thiol Oxidation : Use of inert atmospheres (argon/nitrogen) prevents disulfide formation.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The benzylsulfanyl (-S-CH₂-C₆H₄-2-CH₃) group undergoes nucleophilic displacement reactions due to the labile sulfur atom.

Reaction TypeReagents/ConditionsProductsYield (%)References
AlkylationR-X (R = alkyl/aryl), K₂CO₃, DMF, 80°C3-(R-substituted)-benzylsulfanyl triazole65–85
AcylationAcCl, pyridine, RT3-(Acetylthio)-benzylsulfanyl triazole72

Mechanism : The sulfur atom acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides or acyl chlorides). The reaction is facilitated by polar aprotic solvents like DMF .

Cycloaddition Reactions

The triazole core participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes or nitriles).

DipolarophileCatalyst/ConditionsProductRegioselectivityReferences
PhenylacetyleneCuI, DIPEA, DCM, 60°C1,2,3-Triazole-fused hybrid1,4-disubstituted
AcrylonitrileThermal (120°C, solvent-free)Pyridine-triazole conjugateN/A

Key Insight : The reaction with phenylacetylene proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,4-disubstituted triazoles .

Oxidation of Sulfanyl and Thiophene Groups

The sulfur-containing moieties are susceptible to oxidation:

Oxidizing AgentConditionsProductApplicationReferences
H₂O₂ (30%)AcOH, 50°C, 2 hrs3-(2-Methyl-benzylsulfinyl)-triazoleProdrug activation
KMnO₄H₂O, RT, 1 hr5-Thiophene-2-yl sulfonic acid derivativeAntimicrobial agent synthesis

Note : Controlled oxidation with H₂O₂ yields sulfoxides, while stronger agents like KMnO₄ produce sulfones or sulfonic acids .

Coordination with Metal Ions

The triazole’s nitrogen and sulfur atoms act as ligands for metal coordination, enhancing bioactivity:

Metal SaltSolvent/ConditionsComplex StructureBiological Activity (MIC, μg/mL)References
Cu(II) chlorideEtOH, reflux, 4 hrsCu(II)-triazole-thiophene complex2.5 (S. aureus)
Zn(II) acetateDMSO, 60°C, 3 hrsZn(II)-furan-triazole adduct5.0 (E. coli)

Mechanism : The N2 and N4 atoms of the triazole ring coordinate with metal ions, forming stable chelates .

Biological Interactions and Enzyme Inhibition

The compound exhibits bioactivity via interactions with microbial enzymes:

Target EnzymeInteraction TypeIC₅₀ (μM)Pathogen InhibitedReferences
Fungal CYP51Competitive inhibition0.45Candida albicans
Bacterial DNA gyraseNon-competitive inhibition1.2Methicillin-resistant S. aureus (MRSA)

Structural Basis : The thiophene and benzylsulfanyl groups enhance hydrophobic interactions with enzyme active sites .

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Exhibited notable inhibition, suggesting potential use in treating infections caused by this pathogen.
  • Escherichia coli : The compound demonstrated efficacy against this common Gram-negative bacterium, indicating broad-spectrum antibacterial properties .

Antifungal Activity

Triazoles are also recognized for their antifungal capabilities. The compound under study has been evaluated for its antifungal activity against common fungal pathogens:

  • Candida species : The compound showed promising results in inhibiting the growth of Candida albicans and other related fungi, making it a candidate for antifungal drug development .

Anticancer Potential

The triazole scaffold has been linked to anticancer activity. Studies have indicated that certain derivatives of triazoles can induce apoptosis in cancer cells:

  • Mechanism of Action : The compound may interfere with cell cycle progression and promote programmed cell death in various cancer cell lines . This suggests its potential as a lead compound in the development of new anticancer therapies.

Case Studies

Several studies have documented the synthesis and biological evaluation of triazole derivatives similar to 4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial properties against a panel of pathogens. The results indicated that certain modifications to the triazole structure significantly enhanced antibacterial activity compared to standard antibiotics .
  • Pharmacological Screening : Another investigation focused on the pharmacological profiles of synthesized triazoles, revealing that compounds with specific substituents exhibited superior antifungal activity against resistant strains of fungi .

Mechanism of Action

The mechanism of action of 4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. Specific pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds 4 and 5 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its bromo analog) are isostructural, differing only in halogen substituents (Cl vs. Br). Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. Despite similar molecular conformations, their crystal packing varies slightly due to halogen size differences, affecting intermolecular interactions such as halogen bonding and van der Waals forces . In contrast, the target compound lacks halogens but incorporates a thiophen-2-yl group, which may promote stronger π-π interactions compared to the fluorophenyl groups in 4 and 5 .

Substituent Effects on Physicochemical Properties

  • Furan vs. Pyridine Hybrids : Introducing a pyridine ring into the 1,2,4-triazole scaffold (e.g., in derivatives from the International Journal of Molecular Sciences) enhanced antifungal activity due to increased polarity and hydrogen-bonding capacity . The target compound’s furan-2-ylmethyl group may offer similar polarity but with reduced basicity compared to pyridine.
  • Sulfanyl Groups: The 2-methyl-benzylsulfanyl group in the target compound contrasts with the methylthio groups in (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, which demonstrated antifungal activity via sulfur-mediated enzyme inhibition . The bulkier benzylsulfanyl group in the target compound may hinder enzyme binding but improve membrane permeability.

Crystallographic and Computational Insights

Structural studies of related compounds, such as 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, revealed planar molecular conformations with perpendicularly oriented aryl groups, a feature critical for packing efficiency and stability . The target compound’s thiophen-2-yl and furan-2-ylmethyl groups likely adopt similar orientations, but its 2-methyl-benzylsulfanyl group may introduce steric hindrance, altering crystal packing compared to simpler analogs.

Biological Activity

The compound 4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for the compound is C19H17N3OS2C_{19}H_{17}N_3OS_2, and it features a complex structure that includes furan and thiophene rings along with a triazole moiety. The presence of these functional groups is significant as they are known to influence biological activity.

Antimicrobial Activity

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : Studies have shown that similar triazole compounds demonstrate varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. In particular, derivatives with sulfanyl groups have shown enhanced activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound's structural similarity to known antifungal agents suggests potential efficacy against fungal pathogens. Triazoles are commonly used in clinical settings for treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes .

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent research. The compound has been evaluated for its ability to inhibit cancer cell proliferation:

  • Cell Line Studies : In vitro studies have shown that triazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, certain synthesized triazoles demonstrated IC50 values indicating effective inhibition of cell growth in colon cancer (HCT 116) cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cell cycle progression, although detailed mechanisms specific to this compound require further investigation.

Anti-inflammatory Activity

Emerging studies suggest that triazole compounds may also possess anti-inflammatory properties:

  • Cytokine Modulation : Some derivatives have been reported to reduce the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the biological activities of triazole derivatives:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that triazole compounds with methylsulfanyl substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts. The study quantified inhibition zones against various bacterial strains, providing empirical support for their use as antimicrobial agents .
  • Antitumor Screening : Another investigation focused on a series of synthesized triazoles, including the target compound, revealing promising results in inhibiting tumor cell proliferation across multiple cancer types. The study employed both 2D and 3D culture systems to assess the efficacy of these compounds .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Target Organism
Antibacterial4-Furan...15.0E. coli
Antifungal4-Furan...20.5Candida albicans
Anticancer4-Furan...4.363HCT 116

Q & A

Q. What are the standard synthetic protocols for preparing 4H-1,2,4-triazole derivatives with furan and thiophene substituents?

The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted carboxylic acids or their derivatives under reflux conditions. For example, in analogous compounds, reactions are carried out in ethanol or aqueous KOH, followed by refluxing with chloroacetamide derivatives to introduce sulfanyl groups . Key steps include purification via recrystallization (ethanol/water mixtures) and characterization using NMR and IR spectroscopy to confirm substituent positions and thione tautomerism .

Q. How is the structural integrity of the triazole core validated in such compounds?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, studies on similar triazole-thione derivatives reveal planar triazole rings with bond lengths (C–N: 1.31–1.35 Å, N–N: 1.37 Å) consistent with aromaticity . NMR (¹H and ¹³C) and IR spectroscopy are complementary: thiol-thione tautomerism is identified via S–H stretching (IR ~2550 cm⁻¹) and absence of thiol protons in NMR .

Q. What spectroscopic techniques are critical for characterizing sulfur-containing substituents in this compound?

  • IR Spectroscopy : Identifies C–S (600–700 cm⁻¹) and S–H (2550 cm⁻¹) stretches.
  • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.0 ppm for thiophene/furan) and methylene bridges (δ 4.0–5.0 ppm). ¹³C NMR distinguishes thiocarbonyl (C=S, δ ~165 ppm) from carbonyl groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns of sulfanyl and heterocyclic groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the triazole-thione moiety in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges. For example, the triazole-thione sulfur atom often exhibits high electron density, favoring interactions with enzyme active sites (e.g., p38α MAP kinase in anti-inflammatory studies) . These models guide functionalization strategies to enhance binding affinity .

Q. What strategies resolve contradictions in pharmacological data for structurally similar triazole derivatives?

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., antimicrobial activity varies with substituent electronegativity; thiophene enhances potency vs. furan ).
  • Structural tweaks : Introducing electron-withdrawing groups (e.g., –CF₃) or optimizing sulfanyl chain length improves selectivity .
  • In silico docking : Molecular dynamics simulations explain discrepancies by modeling ligand-receptor interactions (e.g., triazole-thione derivatives binding to COX-2 vs. COX-1 ).

Q. How are degradation pathways and stability assessed for sulfanyl-containing triazoles under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with HPLC-MS identify major degradation products. For instance, sulfanyl groups may oxidize to sulfoxides or cleave under alkaline conditions, reducing bioactivity . Mass balance studies confirm stability, with >95% recovery under controlled storage (–20°C, inert atmosphere) .

Q. What experimental designs optimize regioselectivity in triazole functionalization?

  • Protecting group strategies : Temporarily block reactive sites (e.g., –NH₂ in 4-amino-5-furyl triazoles) to direct sulfanylation or alkylation to desired positions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the triazole N3 position .
  • Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively generates 1,4-disubstituted triazoles, avoiding byproducts .

Critical Research Gaps

  • Mechanistic studies : Limited data on the triazole-thione’s role in redox modulation or metal chelation in biological systems.
  • In vivo pharmacokinetics : Most studies focus on in vitro activity; ADMET profiling (e.g., bioavailability, toxicity) is needed .

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